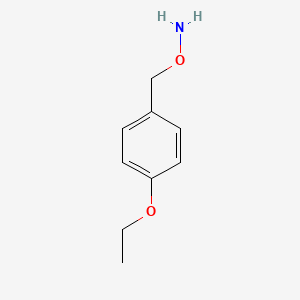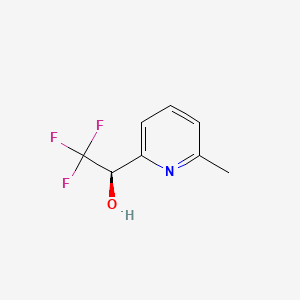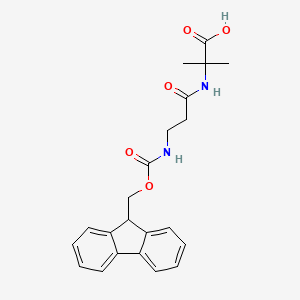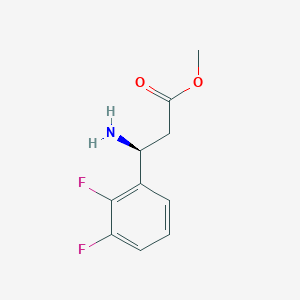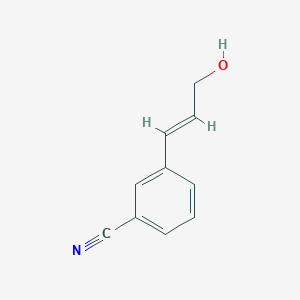
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of benzonitrile, featuring a hydroxyprop-1-en-1-yl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be performed in a one-pot reaction, reducing energy consumption and solvent waste .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents, co-solvents, and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process . This approach not only enhances the yield but also makes the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the hydroxyprop-1-en-1-yl group.
3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile: A similar compound with a triple bond instead of a double bond in the hydroxypropyl group.
4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: A derivative with an acetate group attached to the benzene ring.
Uniqueness
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-[(E)-3-hydroxyprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+ |
Clave InChI |
CQSSVMSICMOSNU-GORDUTHDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C#N)/C=C/CO |
SMILES canónico |
C1=CC(=CC(=C1)C#N)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


